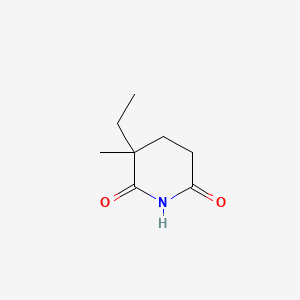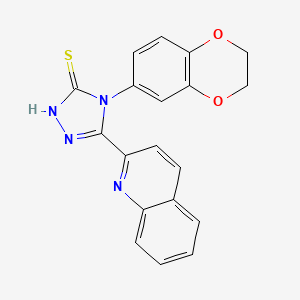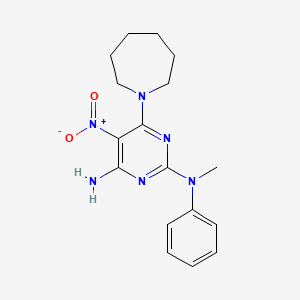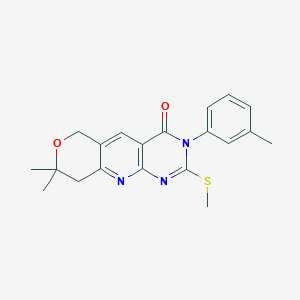![molecular formula C17H19N3O3 B14152863 2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-23-0](/img/structure/B14152863.png)
2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine is a complex organic compound with a unique structure that combines an imidazo[4,5-c]pyridine core with methoxy and methoxypropoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the imidazo[4,5-c]pyridine core and introduce the methoxy and methoxypropoxy groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The methoxy and methoxypropoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazo[4,5-c]pyridine core can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a therapeutic agent.
Industry: It may be used in the synthesis of other complex organic compounds or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and methoxypropoxy groups may enhance the compound’s binding affinity or selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-methoxyphenyl]-3H-imidazo[4,5-c]pyridine
- 2-[4-methoxy-2-(2-methoxyethoxy)phenyl]-3H-imidazo[4,5-c]pyridine
- 2-[4-ethoxy-2-(3-ethoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine
Uniqueness
2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to the specific arrangement of its methoxy and methoxypropoxy groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for specific interactions with molecular targets, potentially leading to unique pharmacological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
89075-23-0 |
|---|---|
Molekularformel |
C17H19N3O3 |
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H19N3O3/c1-21-8-3-9-23-16-10-12(22-2)4-5-13(16)17-19-14-6-7-18-11-15(14)20-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
YGGJYASXHXMXMR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC1=C(C=CC(=C1)OC)C2=NC3=C(N2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)

![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14152806.png)

![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14152825.png)




